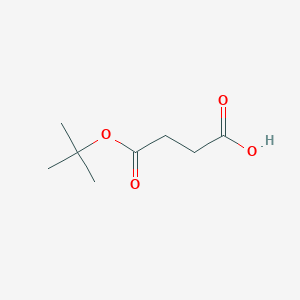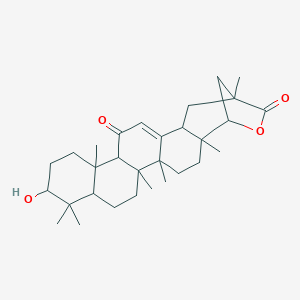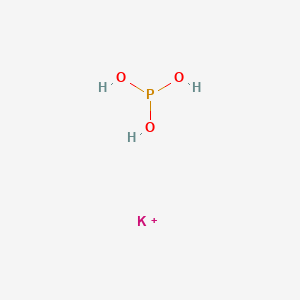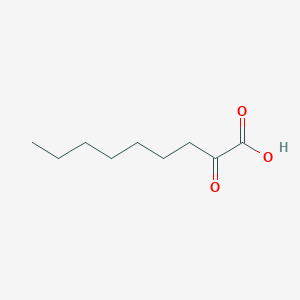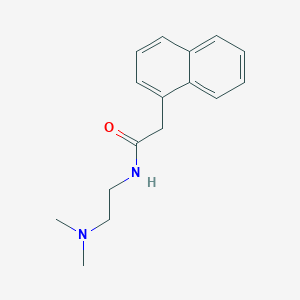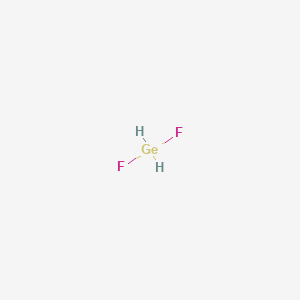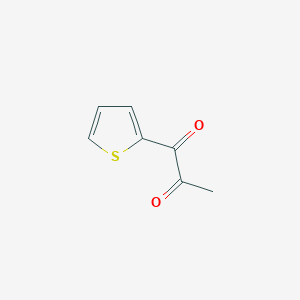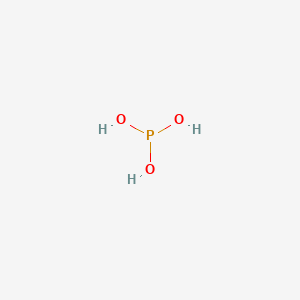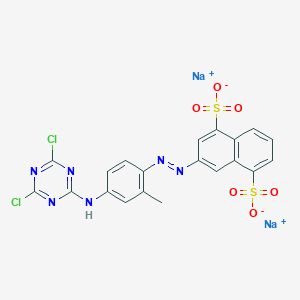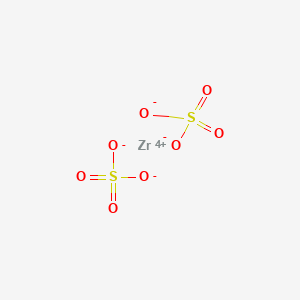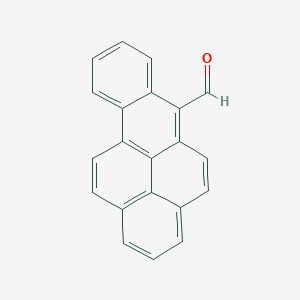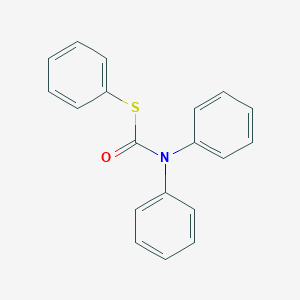
S-phenyl N,N-diphenylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-phenyl N,N-diphenylcarbamothioate is an organic compound with the molecular formula C19H15NOS It is a member of the carbamate family, which are esters of carbamic acid This compound is characterized by the presence of a thioester linkage, where a sulfur atom replaces the oxygen atom typically found in esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diphenylthio-, S-phenyl ester can be achieved through several methods. One common approach involves the reaction of diphenylthiocarbamoyl chloride with phenol in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester as the main product.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of thiocarbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
Industrial production of carbamic acid, diphenylthio-, S-phenyl ester often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
S-phenyl N,N-diphenylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester linkage to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
S-phenyl N,N-diphenylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds in a controlled manner.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of carbamic acid, diphenylthio-, S-phenyl ester involves its interaction with molecular targets through its thioester linkage. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often mediated by the formation of a stable carbamate linkage, which can alter the function of the target molecule.
Comparaison Avec Des Composés Similaires
S-phenyl N,N-diphenylcarbamothioate can be compared with other carbamate derivatives such as:
Carbamic acid, phenyl ester: Similar structure but lacks the thioester linkage, resulting in different chemical properties.
Ethyl carbamate: A simpler carbamate with different reactivity and applications.
Methyl carbamate: Another simple carbamate with distinct uses in industry and research.
Propriétés
Numéro CAS |
13509-40-5 |
|---|---|
Formule moléculaire |
C19H15NOS |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
S-phenyl N,N-diphenylcarbamothioate |
InChI |
InChI=1S/C19H15NOS/c21-19(22-18-14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
Clé InChI |
UFYNNEYPWQBTRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |
Key on ui other cas no. |
13509-40-5 |
Synonymes |
N,N-Diphenylthiocarbamic acid S-phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


